

A Tale of Two Discontinued Third-Generation EGFR Inhibitors: Naquotinib vs. Rociletinib

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Compound of Interest

Compound Name: Naquotinib Mesylate

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of naquotinib (ASP8273) and rociletinib (CO-1686), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While both showed initial promise in treating non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations, their development was ultimately discontinued. This guide summarizes their performance, supported by experimental data, to inform future research in the field.

Overview

Naquotinib and rociletinib were developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the T790M "gatekeeper" mutation.^[1] Both are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.^{[1][2]} Despite promising early clinical data, the development of both compounds was halted due to issues related to toxicity and a challenging competitive landscape.^{[3][4]}

Efficacy and Clinical Performance

Clinical trials for both naquotinib and rociletinib demonstrated activity in patients with EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.

Rociletinib showed an objective response rate (ORR) of 59% in patients with T790M-positive disease in a phase 1/2 study.^{[5][6]} The median progression-free survival (PFS) in this patient population was reported to be 13.1 months.^[7] However, in a later pooled analysis of the

TIGER-X and TIGER-2 trials, the ORR was lower, at 30.2% for all doses and 32% for the 625 mg dose.[\[8\]](#) The development of rociletinib was discontinued in 2016.[\[3\]](#)

Naquotinib (ASP8273) also demonstrated antitumor activity. In a phase 2 study in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC, naquotinib resulted in an ORR of 45% (one complete response and 13 partial responses out of 31 patients) and a disease control rate of 94%.[\[9\]](#) However, a phase 3 trial comparing naquotinib to erlotinib or gefitinib in the first-line setting was discontinued due to toxicity and a lack of predicted efficacy improvement over the comparators.[\[4\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for naquotinib and rociletinib.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

EGFR Mutation Status	Naquotinib (ASP8273)	Rociletinib (CO-1686)
L858R	Data not consistently reported	~100-140 nM (cellular)
del19	Data not consistently reported	~100-140 nM (cellular)
L858R + T790M	9 nM (Ba/F3 cells)	~100-140 nM (cellular)
del19 + T790M	Comparable to osimertinib	~100-140 nM (cellular)
Wild-Type EGFR	230 nM (cell lines)	Weak inhibition
Data compiled from multiple preclinical studies. [1] [2] [11]		

Table 2: Clinical Efficacy in T790M-Positive NSCLC

Parameter	Naquotinib (ASP8273)	Rociletinib (CO-1686)
Objective Response Rate (ORR)	Not directly comparable in T790M+ population from provided data	59% (initial phase 1/2)[5][6]; 30.2% (pooled analysis)[8]
Median Progression-Free Survival (PFS)	Not directly comparable in T790M+ population from provided data	13.1 months (initial phase 1/2) [7]; 6.8 months (TIGER-3 vs chemo)[3]
Disease Control Rate (DCR)	94% (in TKI-naïve patients)[9]	93% (T790M+ patients)[1][6]

Table 3: Common Adverse Events (Any Grade)

Adverse Event	Naquotinib (ASP8273)	Rociletinib (CO-1686)
Diarrhea	77% (in TKI-naïve)[9]	28%[12]
Nausea	25.7%[1]	23%[12]
Hyperglycemia	Not a prominent reported side effect	40%[12]
QTc Prolongation	Not a prominent reported side effect	>30%[8]
Decreased Appetite	Anorexia (dose-limiting at 400mg)[1]	17%[12]
Fatigue	Not specified	21%[12]

Note: Adverse event profiles can vary based on the patient population and dosing regimen.

Experimental Protocols

Rociletinib Phase 1/2 Study (TIGER-X, NCT01526928)

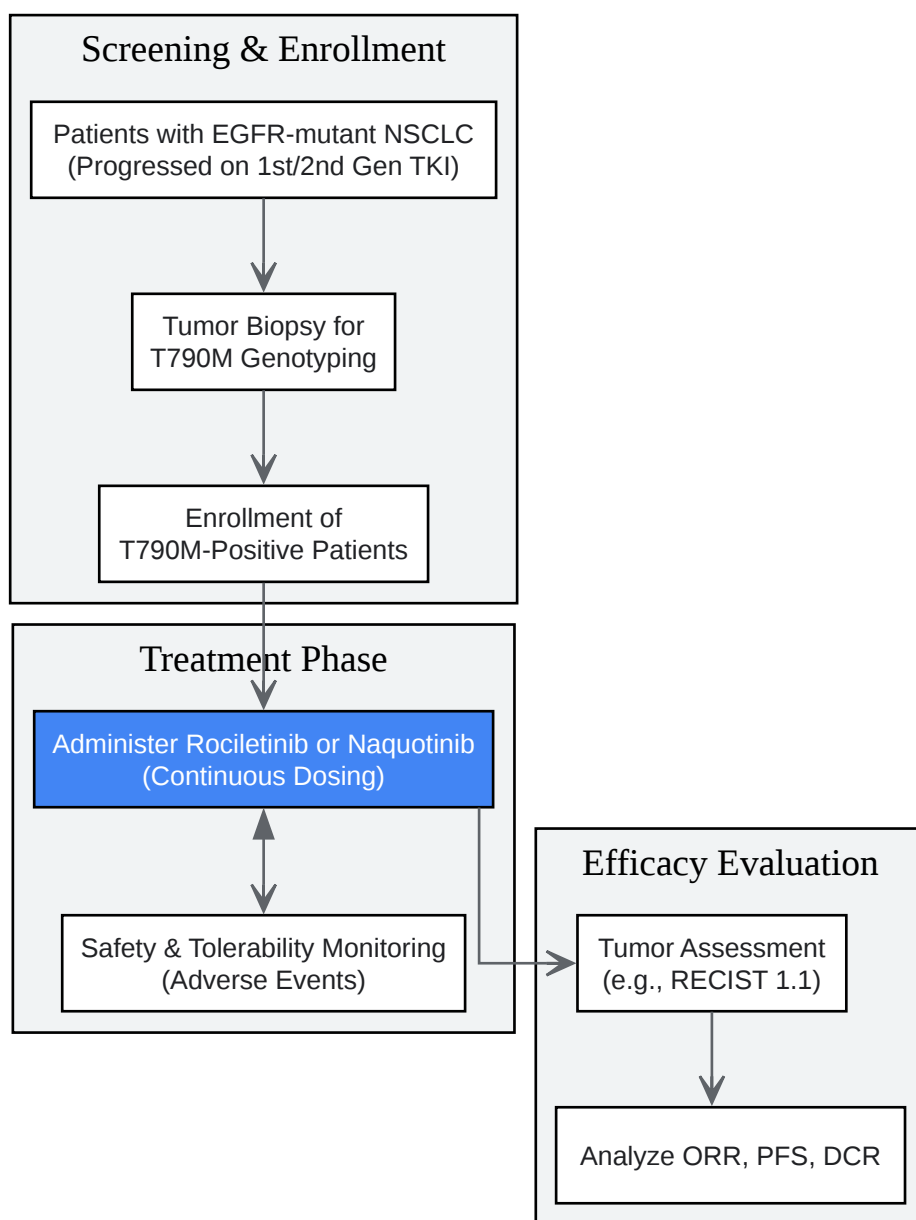
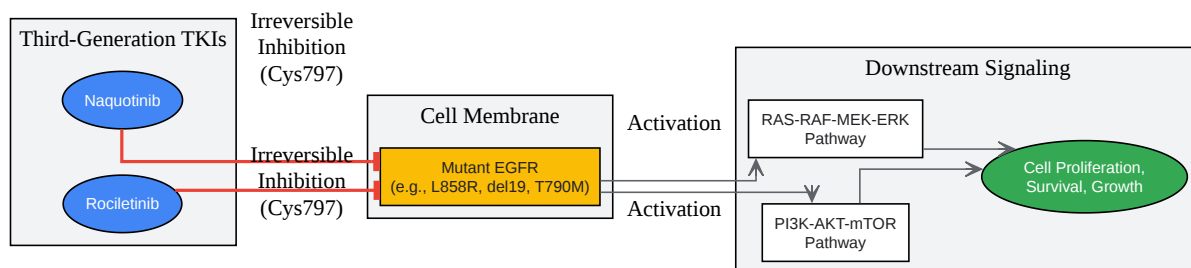
- Objective: To assess the safety, side-effect profile, pharmacokinetics, and preliminary antitumor activity of rociletinib.[\[5\]](#)
- Patient Population: Patients with EGFR-mutated NSCLC who had disease progression during previous treatment with an EGFR inhibitor.[\[5\]](#) Tumor biopsies were performed to determine T790M status.[\[5\]](#)
- Dosing: In the phase 2 portion, patients with T790M-positive disease received rociletinib at doses of 500 mg, 625 mg, or 750 mg twice daily in continuous 21-day cycles.[\[5\]](#)
- Endpoints: Key objectives included safety, tolerability, and objective response rate.[\[5\]](#)

Naquotinib (ASP8273) Phase 2 Study (NCT02500927)

- Objective: To determine the safety and antitumor activity of naquotinib in TKI-naïve Japanese patients with EGFR mutation-positive NSCLC.[\[9\]](#)
- Patient Population: EGFR-TKI-naïve Japanese adult patients with NSCLC harboring EGFR mutations (exon 19 deletion, L858R, G719X, or L861Q).[\[9\]](#)[\[13\]](#)
- Dosing: Patients received naquotinib 300 mg once daily until discontinuation criteria were met.[\[9\]](#)
- Endpoints: The primary endpoint was safety, and the secondary endpoint was antitumor activity defined by RECIST version 1.1.[\[9\]](#)

Visualizations

Signaling Pathways and Drug Mechanism



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